6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol
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Overview
Description
6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol is a chemical compound with the molecular formula C12H8F3NO2 and a molecular weight of 255.19 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridin-3-ol moiety
Preparation Methods
The synthesis of 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxypyridine and 3-(trifluoromethoxy)benzaldehyde.
Reaction Conditions: The reaction involves the condensation of 3-hydroxypyridine with 3-(trifluoromethoxy)benzaldehyde in the presence of a suitable catalyst and solvent. Common catalysts include acids or bases, and solvents such as ethanol or methanol are often used.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pyridin-3-ol moiety can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to changes in cellular processes and physiological responses.
Pathways Involved: The exact pathways affected by the compound depend on its specific interactions with molecular targets.
Comparison with Similar Compounds
6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 6-(trifluoromethyl)pyridin-3-ol and 3-(trifluoromethyl)pyridin-2-ol share structural similarities with this compound.
Uniqueness: The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)11-5-4-9(17)7-16-11/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWZTPNFWCVHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692743 |
Source
|
Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261624-55-8 |
Source
|
Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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